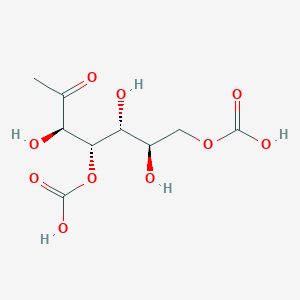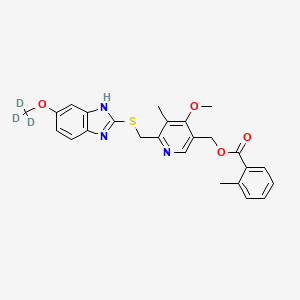![molecular formula C27H26O17 B12428622 (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple hydroxyl groups, carboxylic acid groups, and a chromen-7-yl moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and phenolic compounds. Key steps in the synthesis may include:
Glycosylation: Formation of glycosidic bonds between sugar units.
Oxidation: Introduction of carboxylic acid groups.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Using microorganisms to produce the compound from natural precursors.
Chemical Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to form quinones.
Reduction: Reduction reactions can convert the chromen-7-yl moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation and substitution reactions.
Major Products
Quinones: Formed from oxidation.
Dihydro Derivatives: Formed from reduction.
Substituted Aromatics: Formed from electrophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block for more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating diseases.
Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Food Additives: Potential use as a natural preservative due to its antioxidant properties.
Cosmetics: Incorporated into skincare products for its protective effects.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.
Antioxidant Activity: Scavenges free radicals, reducing oxidative damage.
Signal Transduction: Modulates signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Flavonoids: Similar in structure and antioxidant activity.
Polyphenols: Share hydroxyl groups and aromatic rings.
Glycosides: Contain glycosidic bonds between sugar units.
Uniqueness
Complex Structure: The combination of multiple hydroxyl groups, carboxylic acid groups, and a chromen-7-yl moiety makes it unique.
Biological Activity: Exhibits a range of biological activities not commonly found in simpler compounds.
Propiedades
Fórmula molecular |
C27H26O17 |
|---|---|
Peso molecular |
622.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-10-3-1-8(2-4-10)13-7-12(30)15-11(29)5-9(6-14(15)41-13)27(23(36)19(34)18(33)22(43-27)25(39)40)44-26-20(35)16(31)17(32)21(42-26)24(37)38/h1-7,16-23,26,28-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27-/m0/s1 |
Clave InChI |
GPGMCDDPLBYXRD-VKOLLGKCSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)C4(C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


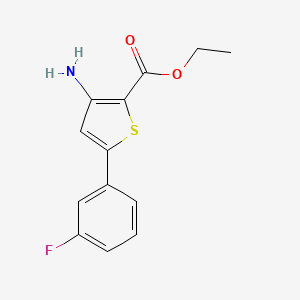
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
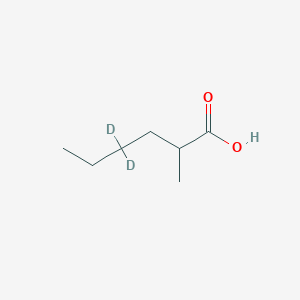

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
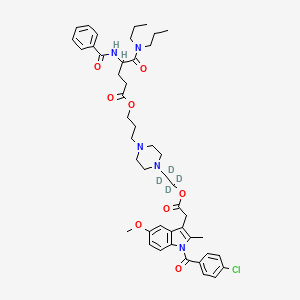
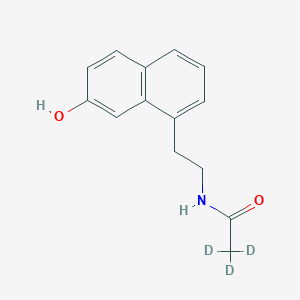
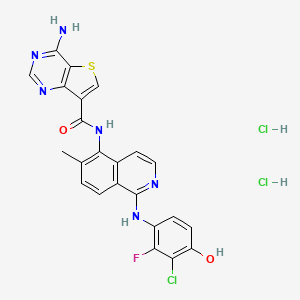
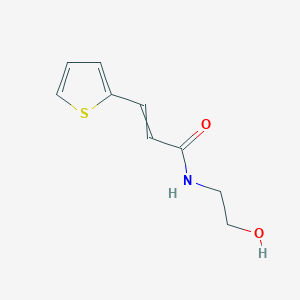
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

